Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride is a chemical compound with the CAS number 1427170-55-5. It is classified as a heterocyclic compound containing nitrogen and oxygen in its structure. The compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The synthesis of octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride generally involves multi-step organic reactions. While specific synthetic routes are not detailed in the provided sources, heterocyclic compounds like this are often synthesized through cyclization reactions involving precursors that contain both nitrogen and carbon functionalities.
The synthesis may involve:
Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride can participate in various chemical reactions typical of heterocycles:
The reactivity of this compound may be influenced by its functional groups, particularly the carbonyl and nitrogen functionalities that can undergo nucleophilic attacks or electrophilic substitutions.
Potential mechanisms could involve modulation of neurotransmitter systems or inhibition of specific enzymes relevant in disease pathways.
Relevant data on these properties can be found in safety data sheets provided by suppliers like Synthonix and Sigma-Aldrich .
Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride has potential applications in:
This compound's unique structure may provide insights into new therapeutic agents or lead compounds for further research in pharmacology and medicinal chemistry.
The compound designated by the registry number Chemical Abstracts Service 1427170-55-5 is systematically named as octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride under International Union of Pure and Applied Chemistry conventions [5] [7] [9]. This name precisely defines its bicyclic architecture:
For stereoisomers such as (3aR,7aS)-1-methyl-octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride (Chemical Abstracts Service 1523541-92-5), the prefix (3aR,7aS) specifies absolute configuration at bridgehead carbons [1]. Molecular formula C₆H₁₁ClN₂O₂ and molecular weight 178.62 g/mol are consistent across sources for the parent scaffold [5] [7] [9].
Positional isomerism arises from variations in ring fusion atoms and heteroatom placement, significantly altering molecular topology and properties. Key isomers include:
Table 1: Positional Isomers of Oxazolo-Pyridine Hybrid Scaffolds
Scaffold Type | Fusion Points | Chemical Abstracts Service Registry Number | Molecular Formula | Saturation Level |
---|---|---|---|---|
[5,4-c]-Fused oxazolopyridinone | Oxazole C4-C5; Pyridine C4 | 1427170-55-5 | C₆H₁₁ClN₂O₂ | Fully saturated (octahydro) |
[4,5-b]-Fused oxazolopyridine | Oxazole C4-C5; Pyridine C4-C5 | 60832-72-6 | C₆H₄N₂O₂ | Aromatic (unsaturated) |
[4,5-c]-Fused oxazolopyridine | Oxazole C4-C5; Pyridine C5 | 117273207 (PubChem CID) | C₆H₁₁ClN₂O₂ | Fully saturated |
The [5,4-c] fusion in the target compound creates a linear annulation where the oxazole's C5 bonds to the pyridine's C4, yielding a trans-decalin-like geometry. In contrast, [4,5-b] fusion (e.g., 2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one, Chemical Abstracts Service 60832-72-6) produces angular scaffolds with extended π-conjugation unsuitable for saturated derivatization [10]. The [4,5-c] isomer (hexahydrooxazolo[4,5-c]pyridin-2(3H)-one, PubChem Compound Identification 117273207) shares saturation but exhibits distinct ring junction stereochemistry due to altered fusion points [3].
Bicyclic frameworks like octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one exhibit distinct advantages over polycyclic systems in drug design:
Table 2: Bicyclic versus Polycyclic Heterocyclic Frameworks in Medicinal Chemistry
Characteristic | Bicyclic Frameworks | Polycyclic Frameworks |
---|---|---|
Synthetic Accessibility | Moderate (2-4 steps) | Low (5+ steps; complex purification) |
Ring Saturation | Adjustable (e.g., octahydro = full saturation) | Often constrained by aromaticity requirements |
Stereochemical Complexity | Defined chiral centers (e.g., 3aR,7aS) | Frequently planar with limited chirality |
Molecular Weight | Lower (e.g., 178.62 g/mol) | Higher (>300 g/mol typical) |
Three-Dimensionality | Enhanced sp³ character | Predominantly flat topology |
The target scaffold’s saturated bicyclic core (molecular weight 178.62 g/mol) offers greater three-dimensionality compared to planar triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidine) or imidazo[1,2-a]pyridines used in antitubercular agents [2]. This enhances solubility and reduces plasma protein binding. Unlike polycyclic systems requiring multistep syntheses, this oxazolo-pyridinone is accessible via concise routes (e.g., cyclization of N-acylated piperidinols) [7] [9]. Its controllable stereogenicity allows optimization of target engagement—critical for selectivity, whereas rigid polycyclics like [1,3]oxathiolo[4,5-b]pyridin-2-one (Chemical Abstracts Service 79247-38-4) offer limited conformational adjustments [8]. Studies on analogous 5,6-fused bicyclics confirm that saturation improves absorption, distribution, metabolism, and excretion properties by increasing molecular flexibility and reducing metabolic hotspots [2].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: